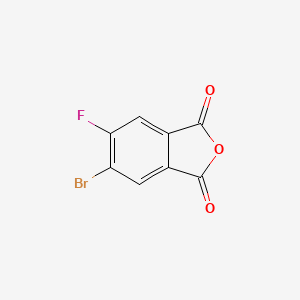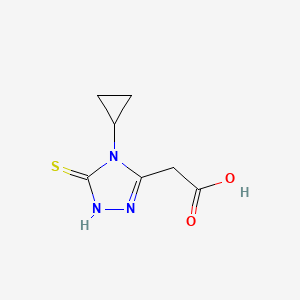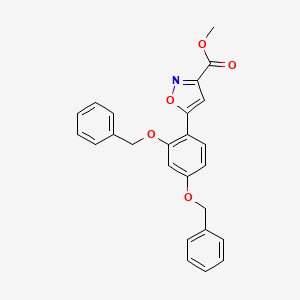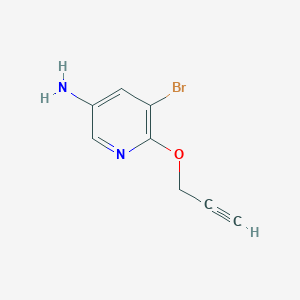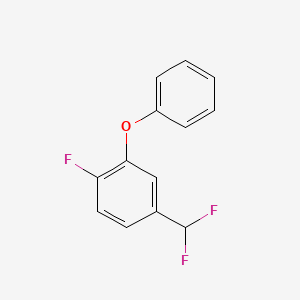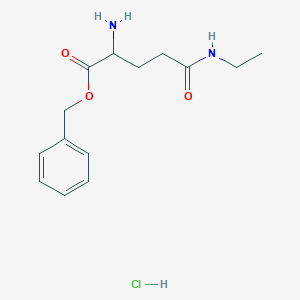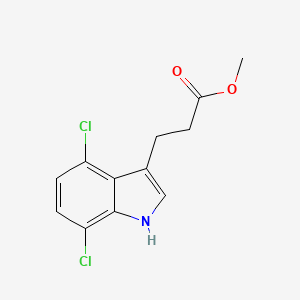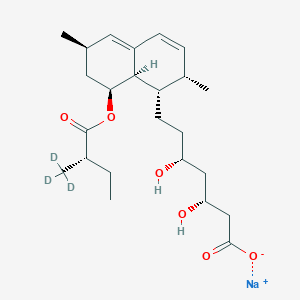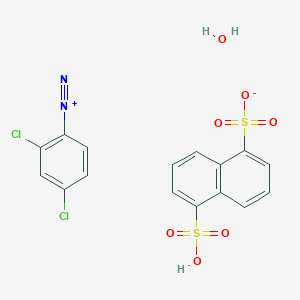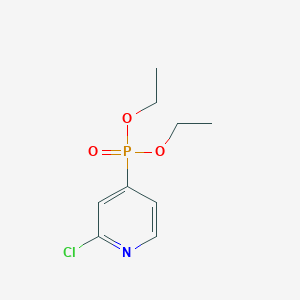
2,2-Dibromo-1-(2-methoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD31630606” is a chemical entity with unique properties and applications. It is known for its stability and reactivity, making it a valuable compound in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD31630606” involves a series of chemical reactions that require precise conditions. One common method includes the reaction of specific precursors under controlled temperature and pressure. The reaction typically involves the use of catalysts to enhance the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of “MFCD31630606” is scaled up using large reactors and automated systems. The process is optimized to ensure consistent quality and high efficiency. Industrial methods often involve continuous flow processes and advanced purification techniques to obtain the compound in its purest form.
Chemical Reactions Analysis
Types of Reactions
“MFCD31630606” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of “MFCD31630606” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.
Major Products Formed
The major products formed from the reactions of “MFCD31630606” depend on the type of reaction and the reagents used. For example, oxidation may produce oxygenated derivatives, while reduction can yield hydrogenated forms. Substitution reactions often result in compounds with different functional groups, enhancing the versatility of “MFCD31630606”.
Scientific Research Applications
“MFCD31630606” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.
Medicine: “MFCD31630606” is investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: It is utilized in the production of specialty chemicals, materials science, and as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of “MFCD31630606” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological responses, depending on the context and application.
Properties
Molecular Formula |
C9H8Br2O2 |
|---|---|
Molecular Weight |
307.97 g/mol |
IUPAC Name |
2,2-dibromo-1-(2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8Br2O2/c1-13-7-5-3-2-4-6(7)8(12)9(10)11/h2-5,9H,1H3 |
InChI Key |
KNMHFQVDFCAOSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate](/img/structure/B13710931.png)
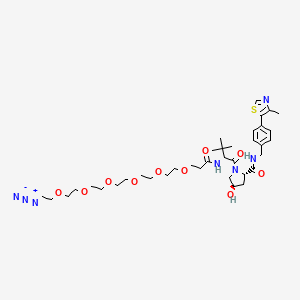

![8-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710955.png)
